molecular formula C8H12O2 B3278570 Methyl (R)-3-cyclohexene-1-carboxylate CAS No. 68000-20-4

Methyl (R)-3-cyclohexene-1-carboxylate

Cat. No. B3278570
CAS RN: 68000-20-4
M. Wt: 140.18 g/mol
InChI Key: IPUNVLFESXFVFH-ZETCQYMHSA-N
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Description

Methyl (R)-3-cyclohexene-1-carboxylate, also known as MRC, is a chiral compound used in various fields of scientific research, including organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

Methyl (R)-3-cyclohexene-1-carboxylate has been widely used in scientific research due to its unique chemical structure and properties. It is commonly used as a chiral building block in the synthesis of various natural products and pharmaceutical compounds. Methyl (R)-3-cyclohexene-1-carboxylate has also been used as a ligand in asymmetric catalysis, which is a powerful tool in organic synthesis. Additionally, Methyl (R)-3-cyclohexene-1-carboxylate has been used in the development of new chiral stationary phases for high-performance liquid chromatography.

Mechanism of Action

The mechanism of action of Methyl (R)-3-cyclohexene-1-carboxylate is not fully understood. However, it is believed that Methyl (R)-3-cyclohexene-1-carboxylate acts as a nucleophile in various chemical reactions due to its electron-rich double bond. Methyl (R)-3-cyclohexene-1-carboxylate has also been shown to exhibit antioxidant activity, which may be attributed to its ability to scavenge free radicals.
Biochemical and Physiological Effects
Methyl (R)-3-cyclohexene-1-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic properties, which may be useful in the treatment of various inflammatory diseases. Methyl (R)-3-cyclohexene-1-carboxylate has also been shown to have antitumor activity, making it a potential candidate for the development of new anticancer drugs.

Advantages and Limitations for Lab Experiments

Methyl (R)-3-cyclohexene-1-carboxylate has several advantages for lab experiments. It is a readily available and inexpensive compound that can be synthesized in large quantities. Methyl (R)-3-cyclohexene-1-carboxylate is also stable under various reaction conditions, making it a versatile reagent. However, Methyl (R)-3-cyclohexene-1-carboxylate has some limitations. It is a highly reactive compound that requires careful handling to avoid decomposition. Additionally, Methyl (R)-3-cyclohexene-1-carboxylate is a chiral compound, which may complicate its use in certain experiments.

Future Directions

There are several future directions for the use of Methyl (R)-3-cyclohexene-1-carboxylate in scientific research. One potential area of research is the development of new chiral catalysts for asymmetric synthesis. Methyl (R)-3-cyclohexene-1-carboxylate could also be used in the development of new drugs for the treatment of various diseases, including cancer and inflammation. Additionally, Methyl (R)-3-cyclohexene-1-carboxylate could be used in the development of new materials with unique properties, such as optical activity and chirality.
Conclusion
Methyl (R)-3-cyclohexene-1-carboxylate is a versatile compound that has found numerous applications in scientific research. Its unique chemical structure and properties make it a valuable tool in organic synthesis, medicinal chemistry, and biochemistry. The synthesis method of Methyl (R)-3-cyclohexene-1-carboxylate is straightforward, and the compound is readily available and inexpensive. Methyl (R)-3-cyclohexene-1-carboxylate has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of Methyl (R)-3-cyclohexene-1-carboxylate in scientific research, including the development of new chiral catalysts, drugs, and materials.

properties

IUPAC Name

methyl (1R)-cyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-8(9)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUNVLFESXFVFH-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (R)-3-cyclohexene-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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